molecular formula C11H16O2 B2593554 Tricyclo[5.2.1.0(2,6)]decane-2-carboxylic acid CAS No. 148810-36-0

Tricyclo[5.2.1.0(2,6)]decane-2-carboxylic acid

Cat. No. B2593554
CAS RN: 148810-36-0
M. Wt: 180.247
InChI Key: BPPVMMLQNBPNBD-UHFFFAOYSA-N
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Description

Tricyclo[5.2.1.0(2,6)]decane-2-carboxylic acid is an acrylate monomer that has low shrinkage and high refractive index . It can be used in the synthesis of shape memory polymers for the fabrication of optoelectronic and stretchable electronic devices .


Synthesis Analysis

The method for producing tricyclo[5.2.1.0(2,6)]decane-2-carboxylic acid esters involves reacting tricyclo[5.2.1.0(2,6)]deca-3-ene with carbon monoxide in the presence of an acid catalyst and then reacting with an alcohol . The dilute solution contains 100 mass parts or more of a tricyclo[5.2.1.0(2,6)]decane isomer mixture per 100 mass parts of the tricyclo[5.2.1.0(2,6)]deca-3-ene .


Molecular Structure Analysis

The molecular structure of Tricyclo[5.2.1.0(2,6)]decane-2-carboxylic acid is available as a 2d Mol file or as a computed 3d SD file .


Chemical Reactions Analysis

Tricyclo[5.2.1.0(2,6)]decane-2-carboxylic acid can be used in the synthesis of shape memory polymers for the fabrication of optoelectronic and stretchable electronic devices .


Physical And Chemical Properties Analysis

Tricyclo[5.2.1.0(2,6)]decane-2-carboxylic acid has a refractive index of 1.506 (lit.) and a density of 1.1 g/mL at 25 °C (lit.) . Its empirical formula is C18H24O4 and its molecular weight is 304.38 .

properties

IUPAC Name

tricyclo[5.2.1.02,6]decane-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O2/c12-10(13)11-5-1-2-9(11)7-3-4-8(11)6-7/h7-9H,1-6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPVMMLQNBPNBD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C3CCC(C3)C2(C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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